Origin: Not commonly found in nature []. Can be synthesized in a lab.
Significance: Limited research is available on specific applications of 2-methylpentane-2-thiol. However, thiols in general play a vital role in biological processes like protein folding and enzyme function [].
Molecular Structure Analysis
Key features:
Six carbon chain (pentane) with a methyl group (CH3) attached to the second carbon.
A thiol group (SH) also attached to the second carbon.
The thiol group is responsible for the characteristic foul odor of thiols [].
Notable aspects: The presence of the thiol group and the branching methyl group can influence the molecule's reactivity and physical properties compared to a linear alkane with similar chain length.
Chemical Reactions Analysis
Synthesis: Thiols can be synthesized from alkyl halides and hydrogen sulfide in an alkylation reaction [].
Oxidation: Thiols can be oxidized to disulfides (R-S-S-R) or sulfonic acids (R-SO3H) depending on the oxidizing agent.
Balanced chemical equation for thiol oxidation to disulfide:
RSH + O2 -> RSSR + H2O (R = any organic group)
Physical And Chemical Properties Analysis
Liquid state at room temperature (estimated) [].
Relatively low boiling point (estimated around 150°C) due to the presence of the thiol group [].
Insoluble in water due to the non-polar hydrocarbon chain, but soluble in organic solvents.
Flammable due to the presence of carbon-hydrogen bonds.
Mechanism of Action (Not Applicable)
Currently, there's no data on a specific mechanism of action for 2-methylpentane-2-thiol in biological systems.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.